Diacetamate Diacetamate Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.

Brand Name: Vulcanchem
CAS No.: 2623-33-8
VCID: VC21349169
InChI: InChI=1S/C10H11NO3/c1-7(12)11-9-3-5-10(6-4-9)14-8(2)13/h3-6H,1-2H3,(H,11,12)
SMILES: CC(=O)NC1=CC=C(C=C1)OC(=O)C
Molecular Formula: C10H11NO3
Molecular Weight: 193.20 g/mol

Diacetamate

CAS No.: 2623-33-8

Cat. No.: VC21349169

Molecular Formula: C10H11NO3

Molecular Weight: 193.20 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Diacetamate - 2623-33-8

CAS No. 2623-33-8
Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
IUPAC Name (4-acetamidophenyl) acetate
Standard InChI InChI=1S/C10H11NO3/c1-7(12)11-9-3-5-10(6-4-9)14-8(2)13/h3-6H,1-2H3,(H,11,12)
Standard InChI Key UJAOSPFULOFZRR-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)OC(=O)C
Canonical SMILES CC(=O)NC1=CC=C(C=C1)OC(=O)C
Appearance Solid powder

Chemical Properties and Structure

Structural Characteristics

Diacetamate features a benzene ring substituted with an N-acetyl group (acetamide) at the para position to an O-acetyl group (acetoxy). The balanced arrangement of these functional groups contributes to the compound's stability and reactivity. The IUPAC name for diacetamate is (4-acetamidophenyl) acetate, reflecting its chemical structure .

Physical Properties

Diacetamate exists as a white to off-white solid at room temperature with distinct physical characteristics. The table below summarizes the key physical properties of the compound:

PropertyValueSource
CAS Number2623-33-8
Molecular FormulaC₁₀H₁₁NO₃
Molecular Weight193.20 g/mol
Melting Point155°C
Boiling Point329.41°C (estimate)
Density1.2307 g/cm³ (estimate)
Refractive Index1.5300 (estimate)
Physical FormSolid
ColorWhite to Off-White
Water Solubility0.32 g/L (25°C)
pKa14.41±0.70 (Predicted)

Chemical Identifiers

For scientific reference and standardization, diacetamate is registered under various chemical identifier systems:

Identifier TypeValue
CAS Number2623-33-8
InChIInChI=1S/C10H11NO3/c1-7(12)11-9-3-5-10(6-4-9)14-8(2)13/h3-6H,1-2H3,(H,11,12)
InChI KeyUJAOSPFULOFZRR-UHFFFAOYSA-N
Canonical SMILESCC(=O)NC1=CC=C(C=C1)OC(=O)C
DSSTOX Substance IDDTXSID2046256

Synthesis and Preparation Methods

Synthetic Routes

Diacetamate can be synthesized through a relatively straightforward process involving the acetylation of 4-aminophenol. The synthesis typically follows a two-step process:

  • Initial reaction of 4-aminophenol with acetic anhydride to form acetaminophen (N-(4-hydroxyphenyl)acetamide)

  • Further acetylation of the hydroxyl group in acetaminophen to form diacetamate

This synthetic pathway allows for controlled production of the compound with high purity levels, which is essential for research and pharmaceutical applications.

Industrial Production Methods

In industrial settings, the production of diacetamate involves large-scale reactors where controlled temperature and pressure conditions optimize yield and purity. The process typically utilizes suitable solvents such as water or organic solvents to facilitate the reaction and improve efficiency. Industrial production methods prioritize:

  • Reaction efficiency and yield optimization

  • Product purity

  • Cost-effectiveness

  • Safety considerations for handling reagents

  • Environmental impact mitigation

These considerations ensure that diacetamate can be produced at scale while maintaining quality standards required for various applications.

Chemical Reactivity

Hydrolysis

Diacetamate undergoes hydrolysis reactions, particularly in aqueous environments or under acidic/basic conditions. The hydrolysis process can occur at either or both of the acetyl groups:

  • Hydrolysis of the O-acetyl group produces acetaminophen and acetic acid

  • Further hydrolysis of the N-acetyl group can yield 4-aminophenol and additional acetic acid

The rate and specificity of hydrolysis depend on reaction conditions, with the O-acetyl group typically being more susceptible to hydrolysis than the N-acetyl group due to differences in bond stability.

Oxidation Reactions

When exposed to oxidizing agents, diacetamate can undergo oxidation reactions, particularly at the aromatic ring. Common oxidation products include various quinone derivatives. These oxidation reactions are relevant to understanding the compound's stability and potential metabolic pathways in biological systems.

Substitution Reactions

The aromatic structure of diacetamate allows for various substitution reactions, particularly electrophilic aromatic substitution reactions. These reactions typically occur at positions ortho to the existing functional groups, influenced by the electronic effects of the acetamide and acetoxy groups.

Biological Activity and Pharmacological Properties

Anti-inflammatory Effects

Research indicates that diacetamate exhibits anti-inflammatory properties, potentially through mechanisms related to but distinct from acetaminophen. Studies suggest its ability to inhibit pathways mediated by reactive oxygen species (ROS), which could provide benefits in chronic inflammatory conditions. The compound's structure enables interactions with biological systems that modulate inflammatory responses.

Neuroprotective Properties

Preliminary research has identified potential neuroprotective effects of diacetamate. These effects may occur through:

  • Modulation of neurotransmitter systems

  • Protection against oxidative stress in neuronal cells

  • Influence on signaling pathways relevant to neurodegeneration

These properties suggest potential applications in neurological research and possibly in the development of therapeutics for neurodegenerative conditions.

Antimicrobial Activity

Emerging evidence suggests that diacetamate may possess antimicrobial properties against certain bacterial strains. While the mechanisms remain under investigation, this activity could represent an additional dimension to the compound's potential applications. Further research is needed to characterize the spectrum and potency of these antimicrobial effects.

Mechanism of Action

Prodrug Properties

Diacetamate functions as a prodrug of acetaminophen, undergoing hydrolysis to release acetaminophen as the active metabolite. This prodrug approach potentially offers advantages in terms of:

  • Modified pharmacokinetics

  • Altered bioavailability

  • Potentially reduced toxicity profiles

  • Targeted drug delivery

The hydrolysis process is a critical component of the compound's biological activity, as it enables the release of acetaminophen which then exerts its analgesic and antipyretic effects through cyclooxygenase inhibition.

Enzymatic Interactions

Diacetamate interacts with various enzymatic systems, particularly those involved in drug metabolism. These interactions include:

  • Metabolism by gut microbiota enzymes that influence its bioavailability

  • Interactions with cytochrome P450 enzymes that affect its pharmacokinetics

  • Potential inhibition or modulation of enzymes involved in inflammatory pathways

Research Applications

Pharmaceutical Research

In pharmaceutical research, diacetamate serves as:

  • A synthetic intermediate for the development of novel drug candidates

  • A model compound for studying prodrug approaches

  • A potential therapeutic agent in its own right

The compound's structural features make it valuable for investigating structure-activity relationships and developing new pharmaceutical entities with improved properties.

Biological Research Applications

Diacetamate has applications in various biological research areas:

  • Studies of drug metabolism and pharmacokinetics

  • Investigations of the gut-brain axis and microbiome interactions

  • Models for understanding anti-inflammatory mechanisms

  • Research on pain pathways and analgesic development

These research applications highlight the compound's relevance across multiple scientific disciplines and its potential contributions to advancing biological understanding.

Microbiome Interactions

Gut Microbiota Metabolism

Recent research has highlighted the important role of gut microbiota in metabolizing diacetamate. Specific bacterial strains can modify the compound through deacetylation processes, influencing its pharmacokinetics and biological activities. These microbial transformations can affect:

The recognition of these microbiome interactions represents an emerging area of research that connects pharmacology with microbiome science.

Impact on Microbial Communities

Beyond being metabolized by gut microbiota, diacetamate may also influence the composition and function of microbial communities. These effects could have implications for:

  • Gut microbiome health

  • Host-microbiome interactions

  • Potential secondary effects on host physiology

  • Considerations for therapeutic applications

This bidirectional relationship between diacetamate and the microbiome adds complexity to understanding its biological effects in living systems.

Case Studies and Research Findings

Gut Microbiome Study

A notable study examining germ-free mice demonstrated that diacetamate metabolism varies significantly with different gut bacterial populations. The research found that specific bacterial strains enhanced the bioavailability of the compound through metabolic conversion, leading to increased systemic levels of its active forms. This study illustrates the critical role of the microbiome in modulating drug effects.

Pharmacokinetic Analysis

Clinical trials assessing the pharmacokinetics of diacetamate have revealed significant variations in drug metabolism based on individual microbiome compositions. This research underscores the importance of personalized medicine approaches when considering diacetamate as a therapeutic agent, as individual differences in gut microbiota may influence treatment outcomes.

Inflammatory Disease Model

In an animal model of inflammatory disease, administration of diacetamate resulted in reduced markers of inflammation and improved clinical outcomes. This finding suggests potential applications as an adjunct therapy for managing inflammatory conditions. The study demonstrated effects that may complement existing anti-inflammatory approaches.

Biological ActivityDescriptionResearch Status
Anti-inflammatory EffectsInhibition of inflammatory pathways mediated by ROS; potential benefits in chronic inflammationPreliminary evidence from in vitro and animal studies
Neuroprotective PropertiesModulation of neurotransmitter systems; protection against oxidative stress in neuronal cellsEarly-stage research, mechanism under investigation
Antimicrobial ActivityEvidence suggests effectiveness against certain bacterial strainsFurther research needed to characterize spectrum and potency
Prodrug ActivityHydrolysis to release acetaminophen, inhibiting cyclooxygenase enzymesWell-established mechanism
Microbiome InteractionsMetabolism by gut bacteria affecting bioavailability and efficacyEmerging research area with growing evidence

Comparison with Similar Compounds

Relationship to Acetaminophen

Diacetamate is structurally related to acetaminophen (paracetamol), with the addition of an acetyl group at the phenolic oxygen. This structural modification results in several distinctions:

  • Altered water solubility and lipophilicity

  • Different pharmacokinetic profile

  • Potential for modified biological activity

  • Distinct metabolic pathways

The relationship to acetaminophen provides a framework for understanding diacetamate's potential therapeutic applications while recognizing its unique properties.

Comparison with Other Related Compounds

Diacetamate can be compared with several structurally related compounds:

CompoundStructural RelationshipKey Differences
AcetaminophenParent compound, lacks O-acetyl groupHigher water solubility, direct COX inhibition
AcetanilideLacks phenolic oxygen, contains only N-acetyl groupDifferent metabolism, higher toxicity profile
PhenacetinContains ethoxy group instead of acetoxy groupDifferent metabolic pathway, withdrawn due to toxicity concerns

These comparisons highlight the unique position of diacetamate within this family of compounds and how structural modifications influence biological activity and safety profiles.

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